molecular formula C14H11NO5 B6397930 3-(2-Methoxyphenyl)-5-nitrobenzoic acid, 95% CAS No. 1138322-95-8

3-(2-Methoxyphenyl)-5-nitrobenzoic acid, 95%

Cat. No. B6397930
CAS RN: 1138322-95-8
M. Wt: 273.24 g/mol
InChI Key: RBQKSMGASWGECA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methoxyphenyl)-5-nitrobenzoic acid, 95% (3-MNA) is an organic compound that belongs to the family of nitrobenzoic acids. It is a white, crystalline solid with a melting point of 171-173°C. 3-MNA is an important intermediate in the synthesis of pharmaceuticals and other compounds. It is also used as a reagent in organic synthesis and has a wide range of applications in the laboratory.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-5-nitrobenzoic acid, 95% is not well understood. However, it is believed that the nitro group of the compound is responsible for its reactivity. The nitro group can be reduced to a hydroxylamine group, which can then react with other molecules, such as alcohols and amines, to form various products. In addition, the nitro group can also be oxidized to form nitroso and nitro compounds, which can then react with other molecules to form various products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-Methoxyphenyl)-5-nitrobenzoic acid, 95% are not well understood. However, it has been shown to be toxic to some organisms, such as the bacterium Escherichia coli. In addition, it has been shown to have an inhibitory effect on the growth of some fungi.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(2-Methoxyphenyl)-5-nitrobenzoic acid, 95% in laboratory experiments include its low cost, availability, and ease of use. Furthermore, it is a relatively stable compound and can be stored for long periods of time. The main limitation of using 3-(2-Methoxyphenyl)-5-nitrobenzoic acid, 95% in laboratory experiments is its potential toxicity to some organisms.

Future Directions

Future research on 3-(2-Methoxyphenyl)-5-nitrobenzoic acid, 95% should focus on further understanding its mechanism of action, biochemical and physiological effects, and potential toxicities. In addition, further research should focus on the development of new synthetic routes for the synthesis of 3-(2-Methoxyphenyl)-5-nitrobenzoic acid, 95% and the synthesis of new compounds derived from it. Finally, research should also focus on the development of new applications for 3-(2-Methoxyphenyl)-5-nitrobenzoic acid, 95% in the laboratory and in industry.

Scientific Research Applications

3-(2-Methoxyphenyl)-5-nitrobenzoic acid, 95% has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, dyes, and other specialty chemicals. It is also used in the synthesis of peptide analogues and peptidomimetics. In addition, 3-(2-Methoxyphenyl)-5-nitrobenzoic acid, 95% has been used in the synthesis of heterocyclic compounds and has been used as a starting material for the synthesis of other nitrobenzoic acids.

properties

IUPAC Name

3-(2-methoxyphenyl)-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c1-20-13-5-3-2-4-12(13)9-6-10(14(16)17)8-11(7-9)15(18)19/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQKSMGASWGECA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50689142
Record name 2'-Methoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1138322-95-8
Record name 2'-Methoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Iodo-5-nitro-benzoic acid (10.0 g, 34 mmol) was dissolved in 17.5 mL warm EtOH. Toluene (17.5 mL) was added, followed by 2-methoxy-phenyl-boronic acid (5.7 g), Palladium tetra(triphenylphosphine) (1.26 g) and aqueous Cs2CO3 solution (12.23 g in 12.5 mL H2O). The reaction mixture was stirred under Argon atmosphere at 130° C. for 18 hours, then cooled to room temperature. Solvent was removed under reduced pressure, and the residue was partitioned between aqueous 1N HCl and EtOAc. The combined organic layers were washed with water, dried over Na2SO4, filtered and concentrated under reduced pressure. The resulting solid residue was added to a mixture of methylene chloride (50 mL)and hexanes (10 mL) and stirred for two hours. The mixture was filtered, and the resulting white solid was washed with cold methylene chloride/hexanes (5:1) and dried to give 8.62 g of 2′-methoxy-5-nitro-biphenyl-3-carboxylic acid, MS (M+H)=274.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.7 g
Type
reactant
Reaction Step Three
Name
Cs2CO3
Quantity
12.5 mL
Type
reactant
Reaction Step Four
Quantity
1.26 g
Type
catalyst
Reaction Step Five
Quantity
17.5 mL
Type
solvent
Reaction Step Six

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